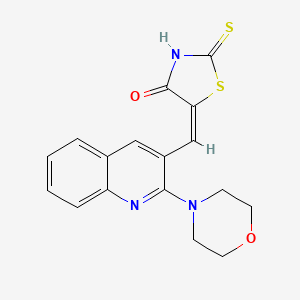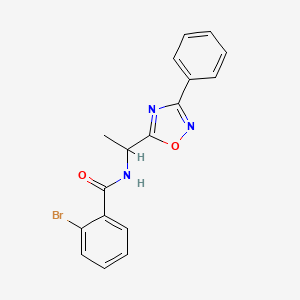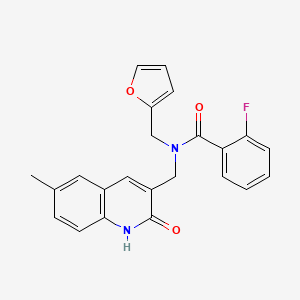
(E)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, commonly known as MTT, is a chemical compound that has been extensively studied for its various applications in scientific research. MTT is a thiazolidinone derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
MTT has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory properties and has been used to study the mechanisms of inflammation in various disease models. MTT has also been found to exhibit anti-cancer properties and has been used to study the mechanisms of cancer cell growth and proliferation. Additionally, MTT has been found to exhibit anti-viral properties and has been used to study the mechanisms of viral replication.
Mécanisme D'action
MTT exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MTT has also been found to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses. Additionally, MTT has been found to inhibit the activity of certain kinases that are involved in the regulation of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MTT has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various disease models. MTT has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MTT has been found to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MTT in lab experiments is its relatively simple synthesis method. MTT is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using MTT in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental models.
Orientations Futures
There are several future directions for the study of MTT. One area of research is the development of more efficient synthesis methods for MTT and its derivatives. Another area of research is the exploration of the potential therapeutic applications of MTT in various disease models. Additionally, the mechanisms of action of MTT and its derivatives need to be further elucidated to fully understand their biological effects.
Méthodes De Synthèse
MTT can be synthesized by reacting 2-morpholino-3-aminopyridine with 2-cyanoacetamide in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-bromo-3-methylthioacrolein to yield MTT. The synthesis of MTT is relatively simple and can be carried out using standard laboratory techniques.
Propriétés
IUPAC Name |
(5E)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-16-14(24-17(23)19-16)10-12-9-11-3-1-2-4-13(11)18-15(12)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGIYFTOYELOE-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)











![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
